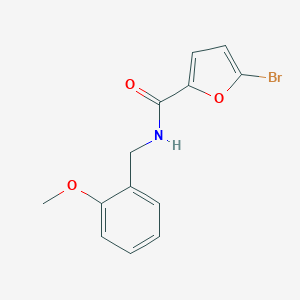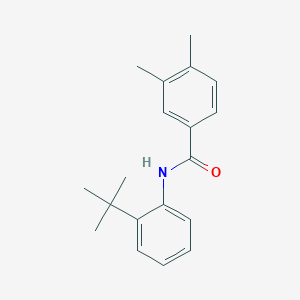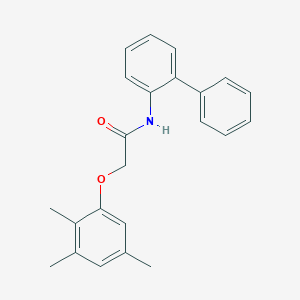![molecular formula C26H22N2O4S B296722 Methyl 5-cyano-4-(4-methoxyphenyl)-6-[(2-naphthylmethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B296722.png)
Methyl 5-cyano-4-(4-methoxyphenyl)-6-[(2-naphthylmethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-cyano-4-(4-methoxyphenyl)-6-[(2-naphthylmethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate is a chemical compound that has shown promising results in scientific research. It is a tetrahydroquinoline derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of Methyl 5-cyano-4-(4-methoxyphenyl)-6-[(2-naphthylmethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It also inhibits the activation of nuclear factor kappa B (NF-κB), which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
Methyl 5-cyano-4-(4-methoxyphenyl)-6-[(2-naphthylmethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Methyl 5-cyano-4-(4-methoxyphenyl)-6-[(2-naphthylmethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate in lab experiments include its potent anti-inflammatory and antioxidant properties, as well as its potential use as a therapeutic agent for neurological disorders. The limitations include the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
For the research on Methyl 5-cyano-4-(4-methoxyphenyl)-6-[(2-naphthylmethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate include the investigation of its potential use as a therapeutic agent for various diseases, including cancer and neurological disorders. Further studies are also needed to determine its safety and efficacy in humans and to identify any potential side effects. Additionally, the development of new synthesis methods for this compound may lead to the discovery of new derivatives with improved properties.
Méthodes De Synthèse
The synthesis of Methyl 5-cyano-4-(4-methoxyphenyl)-6-[(2-naphthylmethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate involves the reaction of 2-naphthalenemethanethiol with 5-cyano-4-(4-methoxyphenyl)-3,4-dihydropyridin-2(1H)-one in the presence of triethylamine and acetic anhydride. The resulting intermediate is then reacted with methyl chloroformate to yield the final product.
Applications De Recherche Scientifique
Methyl 5-cyano-4-(4-methoxyphenyl)-6-[(2-naphthylmethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C26H22N2O4S |
|---|---|
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
methyl 5-cyano-4-(4-methoxyphenyl)-6-(naphthalen-2-ylmethylsulfanyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C26H22N2O4S/c1-31-20-11-9-18(10-12-20)22-21(14-27)25(28-24(29)23(22)26(30)32-2)33-15-16-7-8-17-5-3-4-6-19(17)13-16/h3-13,22-23H,15H2,1-2H3,(H,28,29) |
Clé InChI |
NZNSZTRDLPRPMB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)SCC3=CC4=CC=CC=C4C=C3)C(=O)OC |
SMILES canonique |
COC1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)SCC3=CC4=CC=CC=C4C=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2-Bromo-4-propan-2-ylphenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole](/img/structure/B296642.png)

![N-[1,1'-biphenyl]-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B296648.png)





![N-(2-methoxydibenzo[b,d]furan-3-yl)-3,4-dimethylbenzamide](/img/structure/B296660.png)




![2-(2-bromo-4-ethylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B296665.png)